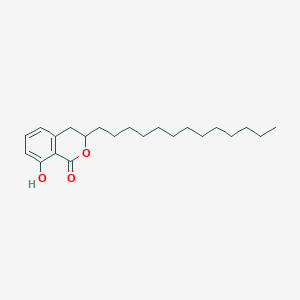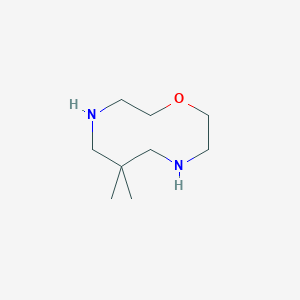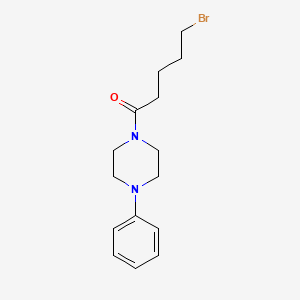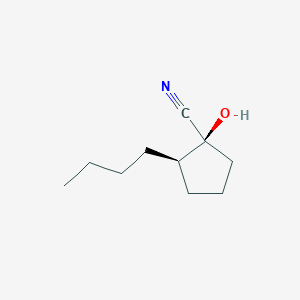
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with dimethyl and phenoxyprop-1-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of 3-acetyl-2,5-dimethylthiophene with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as methanolic NaOH . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol ring to a thiane ring.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.
Scientific Research Applications
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol involves its interaction with specific molecular targets. The phenoxyprop-1-enyl group can interact with enzymes or receptors, altering their activity. The thian-4-ol ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole: Shares the dimethyl substitution but has a different ring structure.
2,5-Dimethylthiophene: Similar in having a dimethyl-substituted thiophene ring but lacks the phenoxyprop-1-enyl group.
Uniqueness
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is unique due to its combination of a thian-4-ol ring with both dimethyl and phenoxyprop-1-enyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
837396-07-3 |
|---|---|
Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2,5-dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol |
InChI |
InChI=1S/C16H22O2S/c1-13-12-19-14(2)11-16(13,17)9-6-10-18-15-7-4-3-5-8-15/h3-9,13-14,17H,10-12H2,1-2H3 |
InChI Key |
FBRLHYUBQFTNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CS1)C)(C=CCOC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)

![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)


![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)


![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
